molecular formula C12H17NO B189099 4-tert-butyl-N-methylbenzamide CAS No. 60028-84-4

4-tert-butyl-N-methylbenzamide

Cat. No. B189099
CAS RN: 60028-84-4
M. Wt: 191.27 g/mol
InChI Key: OECILUPKKJOWJE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-methylbenzamide, also known as 4-TMB, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. 4-TMB has many applications in biochemistry and molecular biology research, including as a protease inhibitor and as a substrate for enzyme assays. In

Mechanism Of Action

The mechanism of action of 4-tert-butyl-N-methylbenzamide as a protease inhibitor involves the formation of a covalent bond between the inhibitor and the active site of the enzyme. This bond prevents the enzyme from binding to its substrate and carrying out its normal function. As a substrate for enzyme assays, 4-tert-butyl-N-methylbenzamide is cleaved by the enzyme of interest, resulting in a change in absorbance or fluorescence that can be measured.

Biochemical And Physiological Effects

4-tert-butyl-N-methylbenzamide has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine. However, in vitro studies have shown that 4-tert-butyl-N-methylbenzamide can inhibit the activity of certain enzymes, which may have implications for drug discovery and development.

Advantages And Limitations For Lab Experiments

The advantages of using 4-tert-butyl-N-methylbenzamide in lab experiments include its high purity, stability, and solubility in organic solvents. It is also relatively inexpensive and easy to synthesize. However, one limitation of using 4-tert-butyl-N-methylbenzamide is that it is not water-soluble, which may make it difficult to use in aqueous assays. In addition, 4-tert-butyl-N-methylbenzamide may not be effective against all types of proteases, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving 4-tert-butyl-N-methylbenzamide. One area of interest is the development of new protease inhibitors based on the structure of 4-tert-butyl-N-methylbenzamide. Researchers may also investigate the use of 4-tert-butyl-N-methylbenzamide as a substrate for enzyme assays in new applications. In addition, 4-tert-butyl-N-methylbenzamide may be used in drug discovery and development to identify potential new drug targets. Finally, researchers may investigate the use of 4-tert-butyl-N-methylbenzamide in combination with other compounds to enhance its effectiveness as a protease inhibitor.

Synthesis Methods

The synthesis of 4-tert-butyl-N-methylbenzamide involves the reaction of N-methylbenzamide with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

4-tert-butyl-N-methylbenzamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and elastase. In addition, 4-tert-butyl-N-methylbenzamide is also used as a substrate for enzyme assays. Its structure allows for the detection of enzyme activity through changes in absorbance or fluorescence.

properties

CAS RN

60028-84-4

Product Name

4-tert-butyl-N-methylbenzamide

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-tert-butyl-N-methylbenzamide

InChI

InChI=1S/C12H17NO/c1-12(2,3)10-7-5-9(6-8-10)11(14)13-4/h5-8H,1-4H3,(H,13,14)

InChI Key

OECILUPKKJOWJE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC

Origin of Product

United States

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